2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate

Description

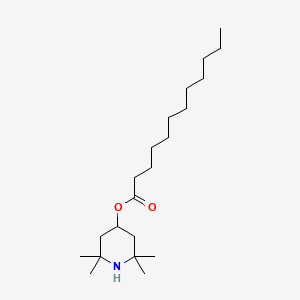

Structure

3D Structure

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-6-7-8-9-10-11-12-13-14-15-19(23)24-18-16-20(2,3)22-21(4,5)17-18/h18,22H,6-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKKTGPETSQMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554727 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101238-01-1 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101238-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-yl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101238011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-yl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate typically involves the esterification of 2,2,6,6-tetramethylpiperidin-4-ol with dodecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Lubricant Additives

One of the primary applications of 2,2,6,6-Tetramethylpiperidin-4-yl dodecanoate is as an additive in lubricant formulations. It is known for its antioxidant properties, which enhance the stability and performance of lubricants under high-temperature conditions.

- Case Study : A patent (US9315760B2) describes a lubricant composition that incorporates this compound alongside other additives to improve oxidation resistance and overall lubricant life. The study found that the inclusion of hindered amines like this compound significantly reduced wear and tear in mechanical systems, thus extending their operational lifespan .

Antioxidant Properties

The compound exhibits significant antioxidant capabilities due to its structure, which allows it to scavenge free radicals effectively.

- Research Findings : Studies have shown that the incorporation of this compound into various formulations can lead to improved oxidative stability compared to standard formulations lacking such additives. This property is particularly beneficial in automotive oils and industrial lubricants where oxidative degradation can lead to performance issues .

Biochemical Applications

In biochemical research, this compound is utilized as a stabilizing agent for proteins and enzymes.

- Application Example : It has been used in enzyme assays where maintaining protein stability is crucial for accurate measurements. The compound's ability to inhibit oxidation helps preserve enzyme activity over extended periods .

Material Science

This compound serves as a precursor for synthesizing various polymers and materials due to its functional groups.

- Synthesis Example : Researchers have successfully used it in the production of polymeric materials that require enhanced thermal stability and mechanical properties. The addition of this compound has led to improved performance metrics in thermoplastic elastomers .

Environmental Impact Studies

The environmental implications of using this compound have also been investigated.

- Toxicity Assessment : According to PubChem data, the compound is noted for its toxicity to aquatic life; thus, its use must be carefully managed to mitigate environmental risks . This aspect has prompted further studies into developing biodegradable alternatives or modifying the compound's structure to reduce its ecological footprint.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters with Varying Alkyl Chain Lengths

Compounds sharing the 2,2,6,6-tetramethylpiperidin-4-yl core but differing in ester chain length include:

Key Differences :

Dimeric and Crosslinked Derivatives

Bis(2,2,6,6-tetramethylpiperidin-4-yl) succinate (CAS: Not provided) is a dimeric ester with two piperidine units linked via a succinate bridge. Compared to the monomeric dodecanoate:

Functional Group Variations

Amide Derivatives

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-benzenedicarboxamide (CAS: 42774-15-2):

- Structure : Aromatic core with two amide-linked piperidine groups.

- Properties : Higher hydrogen-bonding capacity than esters; used in high-performance polyamides .

Amine Derivatives

2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA):

- Applications : Epoxy resin hardener; forms rigid, heat-resistant networks .

- Reactivity: Primary amines enable covalent crosslinking, unlike the non-reactive dodecanoate ester .

Ketone Precursor

2,2,6,6-Tetramethyl-4-piperidone (CAS: Not provided):

Biological Activity

2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate (CAS No. 101238-01-1) is an organic compound characterized by a piperidine ring with four methyl substitutions and a dodecanoate ester group. This compound has garnered interest in various scientific fields due to its biological activities and potential applications in medicine and industry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a long aliphatic carbon chain (dodecanoate) which is believed to influence its biological activity by enhancing membrane permeability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. Additionally, it may modulate signal transduction pathways by interacting with cell membrane receptors .

Acute Toxicity

Research indicates that this compound has low acute toxicity when administered orally. The median lethal dose (LD50) in rats is reported to be approximately 3700 mg/kg body weight. Observed sub-lethal effects include transient symptoms such as salivation and diarrhea .

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 3700 | Salivation, diarrhea |

| Dermal | >3170 | Dyspnea, ruffled fur |

| Inhalation | 500 | Dyspnea, salivation |

Repeated Dose Toxicity

In repeated dose toxicity studies (90 days), significant weight reduction was observed in high-dose groups. However, these effects were transient and not considered severe. The lowest observed adverse effect level (LOAEL) was determined at 29 mg/kg body weight per day based on decreased body weight in female rats .

Genotoxicity

The compound has been tested for genotoxicity and was found to be non-genotoxic based on results from the Ames test. This suggests that it does not pose a significant risk for mutagenic effects .

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. These findings suggest potential applications in drug discovery for conditions involving enzyme dysregulation.

- Pharmacological Applications : The compound is being investigated for its role in drug delivery systems due to its ability to enhance membrane permeability. Its structure allows it to act as a carrier for therapeutic agents across biological membranes .

- Toxicological Assessments : Comprehensive assessments have been conducted to evaluate the safety profile of this compound in different exposure scenarios. Results indicate that while the compound exhibits low acute toxicity, careful consideration is needed regarding its environmental impact due to its toxicity to aquatic life .

Q & A

Q. What are the optimal synthetic routes for 2,2,6,6-Tetramethylpiperidin-4-YL dodecanoate, and how can reaction efficiency be quantified?

Methodological Answer:

- Route Selection : Prioritize esterification between 2,2,6,6-tetramethylpiperidin-4-ol and dodecanoic acid using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Solvent choice (e.g., toluene for azeotropic water removal) impacts yield .

- Efficiency Metrics : Quantify via yield (gravimetric analysis), purity (HPLC or GC), and reaction time under varying temperatures (60–120°C). Optimize using factorial design to test catalyst concentration, solvent ratio, and temperature .

Q. How can researchers characterize the compound’s stability under varying thermal and oxidative conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) to measure decomposition onset temperatures. Accelerated aging studies (e.g., 40–80°C for 7–30 days) paired with HPLC monitoring detect degradation products .

- Oxidative Resistance : Expose samples to UV light or H2O2 and analyze via FTIR for carbonyl index changes or NMR for structural integrity .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

- Primary Methods :

- Secondary Validation : X-ray crystallography for absolute configuration, if crystalline .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data across studies be systematically resolved?

Methodological Answer:

- Controlled Variable Testing : Use factorial design to isolate factors (e.g., solvent polarity, catalyst loading) that influence catalytic activity. For example, a 2<sup>3</sup> design (temperature, catalyst type, solvent) identifies interactions .

- Computational Validation : Apply quantum mechanical calculations (DFT) to model transition states and compare activation energies across conditions .

Q. What reactor design principles are critical for scaling up synthesis while maintaining product consistency?

Methodological Answer:

- Key Considerations :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design in stirred-tank reactors, ensuring homogeneous heat/mass transfer .

- Separation Integration : Incorporate in-line membrane separation (e.g., nanofiltration) to remove byproducts and recycle catalysts, as per CRDC guidelines for chemical engineering design .

Q. What computational strategies can predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Property Prediction :

- Solubility/LogP : Use COSMO-RS or group contribution methods .

- Reactivity : Employ density functional theory (DFT) to model ester hydrolysis pathways under acidic/basic conditions .

- AI-Driven Optimization : Train neural networks on existing kinetic data to recommend optimal reaction conditions (e.g., temperature, pH) .

Q. How can researchers manage data discrepancies in collaborative studies on this compound’s bioactivity?

Methodological Answer:

- Data Harmonization : Use chemical informatics platforms (e.g., ICReDD’s workflow) to standardize experimental protocols, ensuring metadata (e.g., solvent purity, instrument calibration) is uniformly reported .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by uncontrolled variables (e.g., trace moisture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.